Cross-Coupling Efficiency vs. 8-Bromo Analogue
The 8-pinacol boronic ester enables a one-step Suzuki diversification of the quinazoline-2,4-dione core, whereas the corresponding 8-bromo derivative requires a two-step sequence (borylation then coupling) to achieve the same library scope. In a pilot library synthesis of 3-substituted quinazoline-2,4-dione PARP-1 inhibitors, the boronic ester route delivered isolated yields of 65–85% across 12 aryl partners, compared with 40–60% for the 8-bromo-mediated borylation–coupling sequence [1].
| Evidence Dimension | Isolated yield (Suzuki coupling) |
|---|---|
| Target Compound Data | 65–85% (12 aryl substrates) |
| Comparator Or Baseline | 8-Bromoquinazoline-2,4-dione (two-step borylation–Suzuki): 40–60% yield |
| Quantified Difference | 20–25 absolute percentage point increase in isolated yield |
| Conditions | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h |
Why This Matters
Higher isolated yields and fewer synthetic steps translate directly into lower cost per final compound and higher throughput in PARP inhibitor library production.
- [1] Hassan, A.; Mubarak, F. A. F.; Shehadi, I. A.; Mosallam, A. M.; Temairk, H.; Badr, M.; Abdelmonsef, A. H. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. J. Enzyme Inhib. Med. Chem. 2023, 38 (1), 318–330. DOI: 10.1080/14756366.2023.2177670. View Source
